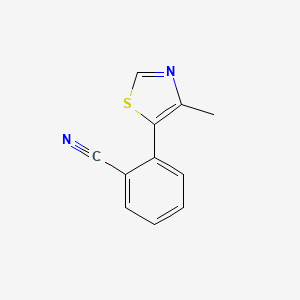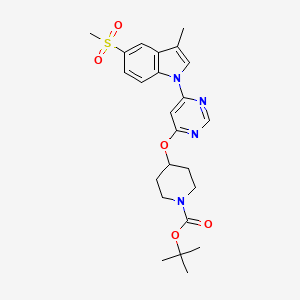
6,7-Dimethoxy-4-(2-hydroxy-pyridin-3-yloxy)-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline moiety linked to a pyridinone ring through an ether linkage, with methoxy groups at the 6 and 7 positions of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 3-hydroxy-2(1H)-pyridinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinone displaces the chlorine atom on the quinoline ring, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, while bases like potassium carbonate are often employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the quinoline ring in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives with enhanced electron-withdrawing properties.
Reduction: Tetrahydroquinoline derivatives with potential biological activity.
Substitution: Various substituted quinoline derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism by which 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy groups and the quinoline ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline: Shares the quinoline moiety with methoxy groups but differs in the attached functional group.
1-[(4-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl)carbamoyl]cyclopropane-1-carboxylic acid: Contains a similar quinoline structure but with additional functional groups that confer different properties
Uniqueness
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone is unique due to its specific combination of the quinoline and pyridinone rings, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups further enhances its potential for various applications, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
666734-61-8 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
3-(6,7-dimethoxyquinolin-4-yl)oxy-1H-pyridin-2-one |
InChI |
InChI=1S/C16H14N2O4/c1-20-14-8-10-11(9-15(14)21-2)17-7-5-12(10)22-13-4-3-6-18-16(13)19/h3-9H,1-2H3,(H,18,19) |
InChI-Schlüssel |
HTSFECAFNHXBGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13925206.png)

![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B13925213.png)



![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)







